(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione
Description
Properties
IUPAC Name |
(3aR,7aS)-3,3a,4,5,6,7a-hexahydro-1H-indole-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-3-1-2-5-4-7(11)9-8(5)6/h5,8H,1-4H2,(H,9,11)/t5-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGAFYBSPPWHQK-XRGYYRRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)N[C@@H]2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Vinylogous Mukaiyama Aldol Reaction
The vinylogous Mukaiyama aldol reaction has been instrumental in constructing the bicyclic framework of related lactams. For instance, Royer et al. demonstrated the utility of this reaction in synthesizing spirocyclic intermediates, such as compound 5 , via a BF₃·Et₂O-catalyzed aldol addition between a naphthyl-substituted lactam and cyclobutanone . The reaction proceeds at −78°C, yielding the α,β-unsaturated γ-lactam with 77% efficiency and 80% diastereomeric excess (d.e.). Subsequent acidic treatment with HCl in dichloromethane induces cyclization to form the spirocyclic product quantitatively .
Key Conditions :
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Catalyst: BF₃·Et₂O (1 equiv)
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Temperature: −78°C
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Yield: 77% (aldol adduct), 86% (cyclization)
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Stereoselectivity: 80% d.e.
This method highlights the importance of Lewis acids in controlling regioselectivity and stereochemistry during aldol additions.
Heck Coupling and Aza-Wittig Cyclization
Padwa et al. developed a route leveraging palladium-catalyzed Heck coupling to assemble furanyl intermediates. For example, 2,3-dibromo-5-carbomethoxyfuran undergoes selective substitution at the 2-position with allyl alcohol, yielding aldehyde 16 in 70% yield . Subsequent reduction and azide formation furnish furanyl azide 18 , which participates in an aza-Wittig reaction under microwave irradiation to generate hexahydroindolinones . While this approach was initially designed for selaginoidine, analogous conditions could be adapted for (3aR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione by modifying the starting materials to incorporate the requisite ketone groups.
Optimization Insight :
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Microwave irradiation reduces reaction time and improves yield (63% for hexahydroindolinone) .
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Challenges in azide-to-amine conversion necessitate alternative protecting group strategies.
Diels-Alder/Schmidt Reaction Cascade
Aube’s synthesis of neostenine exemplifies the Diels-Alder/Schmidt reaction cascade for constructing tricyclic lactams. Cyclohex-2-en-1-one reacts with a silyl-protected azido aldehyde (34 ) under BF₃·Et₂O catalysis, forming tricyclic lactam 36 in 43% yield . TiCl₄-mediated conversion of residual azide 35 elevates the overall yield to 55% . For the target compound, this method could be modified by employing a dienophile that generates the indole-dione skeleton directly.
Critical Parameters :
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Catalyst: BF₃·Et₂O (1 equiv initially, 1.5 equiv added at −30°C)
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Key Intermediate: Azido aldehyde (34 )
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Limitations: Stoichiometric use of 34 reduces atom economy.
Intramolecular Cyclization of Ketal-Protected Intermediates
Protection-deprotection strategies are vital for managing reactive ketones during multi-step syntheses. In the synthesis of cephalotaxine, Royer et al. protected a ketone as a cyclic ketal using ethylene glycol and p-toluenesulfonic acid (pTSA) . Subsequent Li/NH₃ reduction cleaves the ketal, enabling lactam formation. Applying this to this compound would involve:
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Ketalization of a diketone precursor.
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Stereoselective cyclization under acidic or reductive conditions.
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Deprotection to reveal the dione functionality.
Advantages :
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Mitigates undesired side reactions during cyclization.
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Compatible with chiral auxiliaries for stereocontrol.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Stereoselectivity | Complexity |
|---|---|---|---|---|
| Vinylogous Aldol | Aldol Cyclization | 77 | 80% d.e. | Moderate |
| Heck/Aza-Wittig | Microwave Cyclization | 63 | Undisclosed | High |
| Diels-Alder/Schmidt | Tandem Cyclization | 55 | Moderate | High |
| Ketal Cyclization | Acidic Deprotection | 86 | High | Low |
Chemical Reactions Analysis
Types of Reactions
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
Scientific Research Applications
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The core isoindole-dione scaffold is modified with diverse substituents, leading to distinct physicochemical and biological properties. Key comparisons include:
Stereochemical and Electronic Effects
- Stereochemistry : The (3aR,7aS) configuration contrasts with the (3aS,7aR) isomer (), which bears a hydroxyethyl group. Stereochemistry influences hydrogen bonding and molecular recognition .
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and modulate reactivity in cross-coupling reactions .
- Sulfur/Selenium : Sulfur improves lipophilicity (e.g., 3h), while selenium derivatives exhibit unique redox properties for medicinal applications .
- Trichloromethylsulfanyl (Captan) : Imparts potent antifungal activity via electrophilic interactions with microbial proteins .
Key Research Findings
Biological Activity : The Captan derivative’s trichloromethylsulfanyl group is critical for fungicidal action, disrupting fungal cell membranes .
Synthetic Efficiency : Selenium derivatives achieve high yields (up to 97%) under mild conditions, highlighting their scalability .
Stereochemical Specificity: The (3aR,7aS) configuration is essential for intermediate utility in retinoid antagonist synthesis, as mismatched stereochemistry reduces target binding .
Biological Activity
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione, also known by its chemical identifier CID 45115887, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁N₁O₂. The structure features a tetrahydroindole core with two carbonyl groups at positions 2 and 7, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
The compound exhibits a dose-dependent response in these cell lines, indicating its potential as a therapeutic agent.
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. It has been suggested that the compound interacts with specific cellular pathways that regulate cell cycle progression and apoptosis.
Case Studies
A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy in preclinical models of breast cancer.
Table 2: Combination Therapy Results
| Treatment | Tumor Volume Reduction (%) | Reference |
|---|---|---|
| Monotherapy with Doxorubicin | 30 | |
| Combination with (3AR,7aS) | 55 |
This suggests that this compound may enhance the effectiveness of existing treatments.
Pharmacological Effects
Beyond anticancer activity, this compound has been investigated for other pharmacological effects including:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties which may contribute to its protective effects against oxidative stress-related diseases.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects in models of neurodegeneration.
Q & A
Q. Table 1. Key Synthetic Intermediates and Characterization Data
Q. Table 2. Hazard Classification (GHS)
| Hazard | Precautionary Measures |
|---|---|
| Skin sensitization (Cat. 1A) | Use PPE; avoid direct contact |
| Eye damage (Cat. 1) | Safety goggles; emergency eye wash |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
